molecular formula C16H13NO4 B2996755 (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1321913-27-2

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2996755
CAS No.: 1321913-27-2
M. Wt: 283.283
InChI Key: ZBCOZCVPNSNSKF-CMDGGOBGSA-N
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Description

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or under reflux conditions to yield the desired chalcone .

Industrial Production Methods

Industrial production of chalcones, including this compound, often employs microwave-assisted synthesis. This method enhances reaction rates and yields while being environmentally friendly. The use of boric acid as a catalyst under solvent-free conditions has been reported to be effective for the large-scale production of chalcones .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Mechanism of Action

The biological activities of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This system can react with nucleophiles such as thiol groups in proteins, leading to the modulation of various cellular pathways. For example, the compound can activate the Keap1/Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The meta positioning of the methoxy group may result in different electronic and steric effects compared to similar compounds with para substitutions, potentially leading to unique biological properties and applications.

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(11-13)17(19)20/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCOZCVPNSNSKF-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325329
Record name (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1321913-27-2
Record name (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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